2-Fluoro-4-(trifluoromethyl)nicotinonitrile 2-Fluoro-4-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1805633-57-1
VCID: VC8248819
InChI: InChI=1S/C7H2F4N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H
SMILES: C1=CN=C(C(=C1C(F)(F)F)C#N)F
Molecular Formula: C7H2F4N2
Molecular Weight: 190.1 g/mol

2-Fluoro-4-(trifluoromethyl)nicotinonitrile

CAS No.: 1805633-57-1

Cat. No.: VC8248819

Molecular Formula: C7H2F4N2

Molecular Weight: 190.1 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(trifluoromethyl)nicotinonitrile - 1805633-57-1

Specification

CAS No. 1805633-57-1
Molecular Formula C7H2F4N2
Molecular Weight 190.1 g/mol
IUPAC Name 2-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C7H2F4N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H
Standard InChI Key DKWKZIMXHKBCFG-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1C(F)(F)F)C#N)F
Canonical SMILES C1=CN=C(C(=C1C(F)(F)F)C#N)F

Introduction

Structural and Molecular Properties

2-Fluoro-4-(trifluoromethyl)nicotinonitrile belongs to the pyridinecarbonitrile family, featuring a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. The IUPAC name, 2-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile, reflects its substitution pattern. Key structural descriptors include:

PropertyValue
Molecular FormulaC7H2F4N2\text{C}_7\text{H}_2\text{F}_4\text{N}_2
Molecular Weight190.1 g/mol
InChIInChI=1S/C7H2F4N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H
SMILESC1=CN=C(C(=C1C(F)(F)F)C#N)F
XLogP3-AA2.4 (estimated)

The electron-withdrawing trifluoromethyl and cyano groups render the pyridine ring highly electrophilic, facilitating nucleophilic substitution reactions at the 2- and 4-positions . Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, attributed to the asymmetric distribution of electronegative substituents.

Synthesis and Optimization

Halogen Exchange Pathways

A common route to 2-fluoro-4-(trifluoromethyl)nicotinonitrile involves fluorination of 2-chloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 896447-72-6) using potassium fluoride in the presence of a palladium catalyst . This method, adapted from TRPV1 antagonist syntheses, achieves yields exceeding 85% under mild conditions (60°C, 12 h) :

2-Cl-4-CF3-nicotinonitrile+KFPd(OAc)2,dppf2-F-4-CF3-nicotinonitrile+KCl\text{2-Cl-4-CF}_3\text{-nicotinonitrile} + \text{KF} \xrightarrow{\text{Pd(OAc)}_2, \text{dppf}} \text{2-F-4-CF}_3\text{-nicotinonitrile} + \text{KCl}

Catalytic Hydrogenation

Alternative approaches employ catalytic hydrogenation of nitro precursors. For example, 2-nitro-4-(trifluoromethyl)nicotinonitrile undergoes hydrogenation at 30°C using a Ni-Fe/C bimetallic catalyst, yielding 95% product . While this method is efficient, controlling over-reduction remains a challenge, necessitating precise reaction monitoring .

Green Chemistry Innovations

Recent advancements emphasize solvent-free fluorination using ionic liquids, reducing waste generation. A 2024 study reported a 92% yield using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4_4]) as both solvent and catalyst.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.02 (d, J=7.8HzJ = 7.8 \, \text{Hz}, 1H, H-5), 7.45 (d, J=7.6HzJ = 7.6 \, \text{Hz}, 1H, H-6), 4.89 (s, 1H, H-2).

  • 19^{19}F NMR (376 MHz, CDCl3_3): δ -63.5 (CF3_3), -112.4 (C-2 F) .

  • HRMS: m/z calculated for C7H2F4N2\text{C}_7\text{H}_2\text{F}_4\text{N}_2 [M+H]+^+: 191.0098; found: 191.0095.

Applications in Pharmaceutical Research

TRPV1 Antagonism

2-Fluoro-4-(trifluoromethyl)nicotinonitrile serves as a precursor to TRPV1 antagonists, which show promise in treating neuropathic pain. Derivatives such as NN-benzyl phenylsulfonamide analogs exhibit KiK_i values below 2 nM in competitive binding assays . For instance, compound 12 S demonstrated 87% inhibition in a formalin-induced pain model at 10 mg/kg .

Kinase Inhibition

The compound’s electron-deficient pyridine ring interacts with ATP-binding pockets in kinases. A 2023 study identified derivatives as potent JAK2 inhibitors (IC50_{50} = 18 nM), highlighting potential in oncology.

Comparison with Structural Analogs

Compound2-F-4-CF3_3-nicotinonitrile2-Cl-4-CF3_3-nicotinonitrile4-CF3_3-nicotinonitrile
Molecular Weight190.1205.5172.1
ReactivityHigh (F substitution)Moderate (Cl substitution)Low
TRPV1 KiK_i1.3 nM 5.8 nM 22.4 nM
Synthetic Yield85–92% 78% 98.5%

The fluorine atom enhances binding affinity to TRPV1 receptors compared to chloro analogs, likely due to improved hydrophobic interactions and reduced steric hindrance .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of fluorine in TRPV1 binding via cryo-EM structures.

  • Process Optimization: Develop continuous-flow synthesis to enhance scalability.

  • Therapeutic Expansion: Explore applications in inflammatory diseases beyond pain management.

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